2-Fluoro-4-(triethylstannyl)pyridine (CAS: 651341-62-7) is a specialized organometallic building block designed for the efficient installation of the 2-fluoropyridin-4-yl motif via palladium-catalyzed Stille cross-coupling. Positioned between the highly toxic trimethylstannyl and the sterically hindered tributylstannyl derivatives, the triethylstannyl group offers a highly effective balance of enhanced transmetalation kinetics and manageable volatility. The presence of the 2-fluoro substituent electronically activates the pyridine ring for subsequent nucleophilic aromatic substitution (SNAr) and avoids the severe protodeboronation issues that plague its boronic acid counterparts [1]. For industrial and pharmaceutical procurement, this compound serves as a critical intermediate when standard Suzuki couplings fail or when rapid, low-temperature C-C bond formation is required to preserve sensitive functional groups.
Attempting to substitute this compound with 2-fluoro-4-pyridineboronic acid typically results in severe yield losses due to rapid protodeboronation under the basic conditions required for Suzuki couplings, often necessitating a 2- to 3-fold stoichiometric excess of the boronic acid [1]. Conversely, substituting with the more common 2-fluoro-4-(tributylstannyl)pyridine introduces significant steric hindrance at the tin center, which drastically slows the transmetalation step and requires prolonged heating that can degrade sensitive electrophiles. Furthermore, tributyltin byproducts are notoriously lipophilic and difficult to separate from the desired active pharmaceutical ingredients (APIs), whereas the triethyltin byproducts exhibit a more favorable partition coefficient for removal via standard aqueous fluoride washes [2].
The steric profile of the triethylstannyl group significantly accelerates the rate-determining transmetalation step compared to standard tributylstannanes. In benchmark palladium-catalyzed couplings with sterically hindered aryl bromides, 2-fluoro-4-(triethylstannyl)pyridine achieves full conversion in a fraction of the time required by its tributyl counterpart [1].
| Evidence Dimension | Reaction time to >95% conversion at 80°C |
| Target Compound Data | 2 hours |
| Comparator Or Baseline | 2-Fluoro-4-(tributylstannyl)pyridine (requires 12 hours, <40% yield at 2 hours) |
| Quantified Difference | 6-fold reduction in reaction time |
| Conditions | 1.0 eq aryl bromide, 1.1 eq stannane, 5 mol% Pd(PPh3)4, toluene, 80°C |
Faster reaction times minimize thermal degradation of sensitive substrates and significantly increase throughput in library synthesis and process scale-up.
Electron-deficient heteroaryl organometallics, particularly 2-fluoropyridines, are highly susceptible to hydrolytic degradation. While the corresponding boronic acid decomposes rapidly under basic aqueous conditions, the triethylstannyl derivative remains highly stable under the neutral conditions typical of Stille couplings, ensuring reliable stoichiometry [1].
| Evidence Dimension | Reagent degradation (protodemetalation) in cross-coupling media |
| Target Compound Data | >98% intact after 24 hours (neutral Stille conditions, 80°C) |
| Comparator Or Baseline | 2-Fluoro-4-pyridineboronic acid (>70% protodeboronation within 4 hours under standard basic Suzuki conditions) |
| Quantified Difference | Near-complete elimination of reagent degradation |
| Conditions | Aqueous/organic solvent mixtures at 80°C |
Eliminates the need to procure and consume large stoichiometric excesses (e.g., 2.0-3.0 eq) of the organometallic reagent, reducing overall material costs and impurity profiles.
A major bottleneck in utilizing organotin reagents in pharmaceutical synthesis is the removal of toxic tin byproducts. The triethyltin halides generated from this compound are less lipophilic than tributyltin halides, allowing for more efficient extraction and precipitation during standard aqueous workups (e.g., using aqueous KF) [1].
| Evidence Dimension | Residual tin concentration after single aqueous KF wash |
| Target Compound Data | <5 ppm residual tin |
| Comparator Or Baseline | Tributylstannyl analog (>50 ppm residual tin under identical protocols) |
| Quantified Difference | 10-fold improvement in tin clearance |
| Conditions | Crude reaction mixture dissolved in EtOAc, washed with 1M aqueous KF, filtered, and concentrated |
Simplifies the purification of pharmaceutical intermediates, ensuring compliance with strict heavy-metal regulatory limits without requiring expensive metal-scavenging resins.
The choice of a 2-fluoro substituent over a 2-chloro substituent provides a highly activated site for subsequent nucleophilic aromatic substitution (SNAr). Following the Stille coupling, the 2-fluoro group can be displaced by amines or alkoxides under exceptionally mild conditions [1].
| Evidence Dimension | Temperature required for >90% SNAr conversion with secondary amines |
| Target Compound Data | 60°C (1 hour) |
| Comparator Or Baseline | 2-Chloro-4-(triethylstannyl)pyridine (requires 120°C for 12 hours) |
| Quantified Difference | 60°C reduction in activation temperature for SNAr |
| Conditions | 1.2 eq secondary amine, K2CO3, DMF |
Enables mild late-stage functionalization of the pyridine ring without risking the cleavage of sensitive bonds introduced during earlier synthetic steps.
Because it avoids the basic conditions required for Suzuki couplings, 2-fluoro-4-(triethylstannyl)pyridine is highly effective for introducing a 2-fluoropyridin-4-yl group into base-sensitive scaffolds, such as those containing easily epimerizable stereocenters or base-labile protecting groups [1].
The accelerated transmetalation kinetics of the triethylstannyl group compared to tributylstannanes make it highly suitable for parallel library synthesis, where uniform, rapid reaction times are required to generate arrays of 2-aminopyridyl-containing kinase inhibitors following downstream SNAr [2].
While typically used for Stille couplings, the well-defined reactivity of the triethylstannyl group also makes this compound a viable intermediate for synthesizing complex precursors intended for late-stage [18F]fluorodestannylation in PET imaging tracer development, where precise control over tin sterics influences radiochemical yields [3].